3-(Phenylsulfanyl)cyclobutan-1-one
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Overview
Description
3-(Phenylsulfanyl)cyclobutan-1-one is an organic compound with the molecular formula C10H10OS It is characterized by a cyclobutanone ring substituted with a phenylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate thiophenol, followed by nucleophilic substitution on the cyclobutanone ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-(Phenylsulfanyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-one largely depends on its chemical reactivity. The phenylsulfanyl group can participate in various reactions, influencing the compound’s interaction with biological targets. For instance, oxidation of the phenylsulfanyl group can lead to the formation of reactive intermediates that interact with cellular components. The cyclobutanone ring can also undergo nucleophilic attack, leading to the formation of adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)cyclobutan-1-one: Similar structure but with a thioether group instead of a sulfanyl group.
Cyclobutanone: Lacks the phenylsulfanyl group, making it less reactive in certain types of reactions.
Phenylsulfanyl derivatives: Compounds with the phenylsulfanyl group attached to different core structures.
Uniqueness
3-(Phenylsulfanyl)cyclobutan-1-one is unique due to the combination of the strained cyclobutanone ring and the phenylsulfanyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-phenylsulfanylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHJUMIEFLHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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